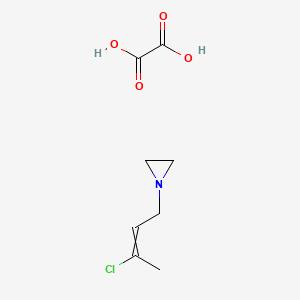
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobut-2-enyl)aziridine;oxalic acid is a compound that combines the aziridine functional group with a chlorinated butenyl side chain and oxalic acid. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom, known for their significant strain and reactivity . The chlorobut-2-enyl group introduces additional reactivity due to the presence of the chlorine atom and the double bond. Oxalic acid, a dicarboxylic acid, is often used in various chemical reactions and as a reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chlorobut-2-enyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Epoxides: The Blum-Ittah aziridine synthesis involves opening an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
1-(3-Chlorobut-2-enyl)aziridine undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes, forming pyrrolidine derivatives.
Ring-Opening Reactions: Due to the strain in the aziridine ring, it can undergo ring-opening reactions with nucleophiles, forming more stable compounds.
Common reagents used in these reactions include triphenylphosphine, sodium azide, and various nucleophiles . Major products formed include pyrrolidine derivatives and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-(3-Chlorobut-2-enyl)aziridine has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives are of interest due to their potential antitumor and antimicrobial activities.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules, including various heterocycles.
Material Science: Aziridines are used in the synthesis of polyamines and other polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobut-2-enyl)aziridine involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions . The presence of the chlorobut-2-enyl group further enhances its reactivity, allowing for various substitution and addition reactions . The molecular targets and pathways involved include nucleophilic attack on the aziridine ring and subsequent formation of more stable compounds .
Comparación Con Compuestos Similares
1-(3-Chlorobut-2-enyl)aziridine can be compared with other aziridine derivatives and similar compounds:
Aziridine: The parent compound, aziridine, is less reactive due to the absence of additional functional groups.
N-(Chloroprop-2-enyl)aziridine: This compound has a similar structure but with a shorter chlorinated side chain, leading to different reactivity and applications.
The uniqueness of 1-(3-Chlorobut-2-enyl)aziridine lies in its combination of the aziridine ring with a chlorinated butenyl side chain, providing a balance of strain and reactivity that is useful in various chemical reactions and applications .
Propiedades
Número CAS |
63597-19-3 |
|---|---|
Fórmula molecular |
C8H12ClNO4 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
1-(3-chlorobut-2-enyl)aziridine;oxalic acid |
InChI |
InChI=1S/C6H10ClN.C2H2O4/c1-6(7)2-3-8-4-5-8;3-1(4)2(5)6/h2H,3-5H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
OUMSGRKBNMEQTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1CC1)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
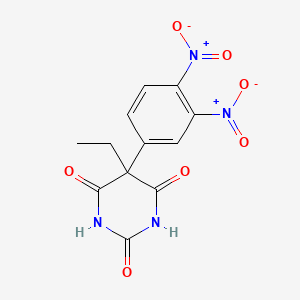
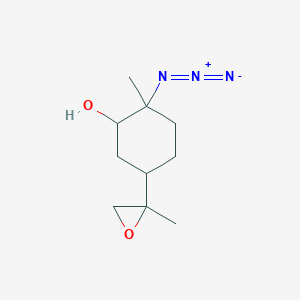
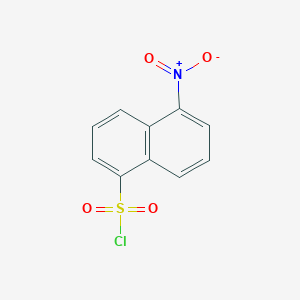
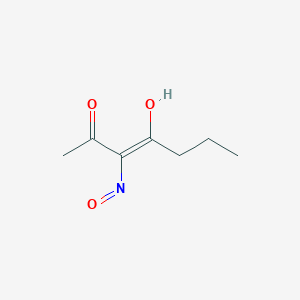

![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
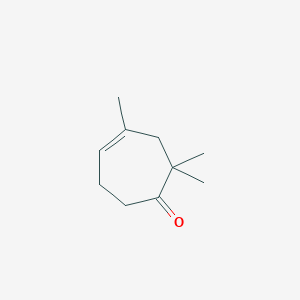

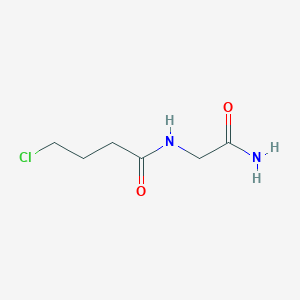
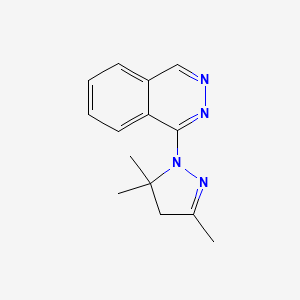
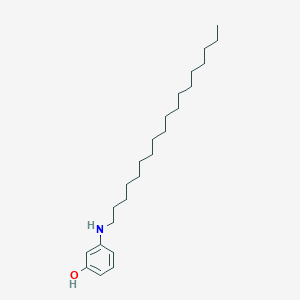
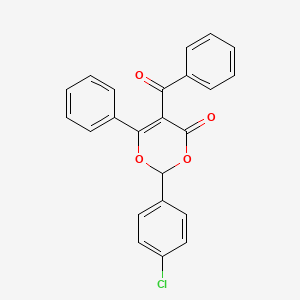
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
